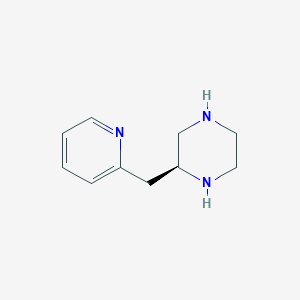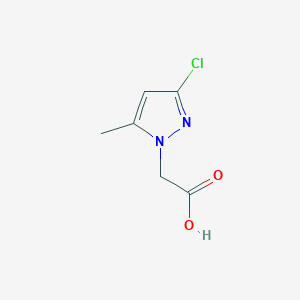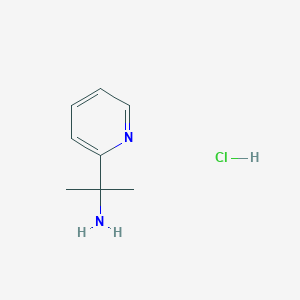
6-Amino-3-ethylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-ethylindolin-2-one is a nitrogen-based heterocyclic compound that belongs to the indole family. Indoles are known for their versatile chemical properties and significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-ethylindolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials are 3-ethyl-2-oxindole and ammonia, which react under reflux conditions in the presence of a suitable acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .
化学反応の分析
Types of Reactions: 6-Amino-3-ethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted indoles and oxindoles, which have significant applications in medicinal chemistry .
科学的研究の応用
6-Amino-3-ethylindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用機序
6-アミノ-3-エチルインドリン-2-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。たとえば、その誘導体は、がん細胞の増殖に関与する酵素を阻害し、抗がん活性を示す可能性があります。正確な経路と分子標的は、特定の誘導体とその構造修飾によって異なります .
類似化合物:
インドール-3-酢酸: 重要な生物活性を有する植物ホルモン。
インドール-2-カルボン酸: さまざまな医薬品の合成に使用されます。
3-エチルインドール: 異なる化学的性質を持つ、より単純なインドール誘導体 .
独自性: 6-アミノ-3-エチルインドリン-2-オンは、その特異的な置換パターンによって、独特の化学的および生物学的特性を有しています。6位のアミノ基と3位のエチル基により、さまざまな生物活性化合物を合成するための貴重な中間体となります .
類似化合物との比較
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
3-Ethylindole: A simpler indole derivative with different chemical properties .
Uniqueness: 6-Amino-3-ethylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 6-position and ethyl group at the 3-position make it a valuable intermediate for synthesizing a variety of bioactive compounds .
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
6-amino-3-ethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-2-7-8-4-3-6(11)5-9(8)12-10(7)13/h3-5,7H,2,11H2,1H3,(H,12,13) |
InChIキー |
AJQUMBIMRUWKBM-UHFFFAOYSA-N |
正規SMILES |
CCC1C2=C(C=C(C=C2)N)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)




